beta-Cryptoxanthin

Catalog No.
S620446
CAS No.
472-70-8
M.F
C40H56O
M. Wt
552.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Cryptoxanthin

CAS Number

472-70-8

Product Name

beta-Cryptoxanthin

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1

InChI Key

DMASLKHVQRHNES-FKKUPVFPSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Synonyms

Beta Cryptoxanthin, Beta-Cryptoxanthin

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C

Application: Antioxidant Properties

β-Cryptoxanthin acts as an antioxidant, protecting cells from oxidative damage. It scavenges free radicals, reducing oxidative stress and inflammation. Studies have shown that it contributes to the improvement of non-alcoholic fatty liver disease (NAFLD) by enhancing insulin resistance, controlling lipid metabolism, and modulating macrophage subsets . Its antioxidant properties make it a valuable component in preventive medicine.

Experimental Procedures

To study β-Cryptoxanthin’s effects, researchers use both in vitro and in vivo models. In animal studies, they administer β-Cryptoxanthin through dietary supplementation. Mechanistic studies involve assessing insulin sensitivity, oxidative stress markers, and lipid profiles. Techniques like high-performance liquid chromatography (HPLC) coupled with UV and mass spectrometry (MS) help quantify β-Cryptoxanthin levels in tissues and serum .

Results and Outcomes

The outcomes of β-Cryptoxanthin research are promising:

Conclusion

β-Cryptoxanthin holds immense potential for human health. Its multifaceted benefits make it a valuable area of research, and ongoing studies continue to uncover its applications. As we delve deeper, we gain insights into how this carotenoid can positively impact our well-being.

Beta-Cryptoxanthin is a natural carotenoid pigment classified as a xanthophyll, which is a type of oxygenated carotenoid. Its chemical structure is similar to that of beta-carotene, differing primarily by the presence of a hydroxyl group. This compound has been isolated from various sources, including the fruit of plants in the genus Physalis, orange rind, winter squashes such as butternut, papaya, egg yolk, butter, apples, and bovine blood serum . In its pure form, beta-cryptoxanthin appears as a red crystalline solid with metallic luster and is soluble in organic solvents like chloroform and benzene .

The primary mechanism of action for β-cryptoxanthin is attributed to its role as a provitamin A [, ]. Once absorbed, it can be cleaved into retinol, the active form of vitamin A, which plays crucial roles in vision, immune function, and cell differentiation []. Additionally, β-cryptoxanthin exhibits antioxidant properties due to its conjugated double bond structure. This allows it to scavenge free radicals, potentially reducing oxidative stress and the risk of chronic diseases [].

Beta-cryptoxanthin is generally considered safe for consumption through dietary sources []. However, excessive intake of β-cryptoxanthin supplements might lead to carotenodermia, a harmless condition characterized by a yellowish discoloration of the skin.

Beta-Cryptoxanthin undergoes several enzymatic transformations in the body. It can be cleaved by the enzyme beta-carotene 15,15′-oxygenase 1 (BCO1) into retinal, which is then converted into retinol (vitamin A). This reaction occurs primarily in enterocytes but can also happen in other tissues such as the liver . Another enzyme, beta-carotene-9′,10′-oxygenase 2 (BCO2), can cleave beta-cryptoxanthin asymmetrically into retinal and beta-10′carotenals . The efficiency of beta-cryptoxanthin as a substrate for these enzymes is generally lower compared to beta-carotene, indicating that while it can contribute to vitamin A production, it does so less effectively than its more well-known counterpart .

Beta-Cryptoxanthin can be synthesized through various methods in laboratory settings. One common approach involves the extraction from natural sources using organic solvents followed by purification techniques like high-performance liquid chromatography (HPLC). Additionally, synthetic routes may include chemical modifications of beta-carotene or other carotenoids to introduce the hydroxyl group characteristic of beta-cryptoxanthin .

Beta-Cryptoxanthin has several applications across different fields:

  • Nutritional Supplements: It is used as a dietary supplement due to its provitamin A activity and antioxidant properties.
  • Food Coloring: Although not approved for use in some regions like the EU or USA, it is utilized as a food colorant in Australia and New Zealand under the designation INS number 161c .
  • Research: Its potential health benefits have made it a subject of extensive research in nutrition and pharmacology .

Studies on beta-cryptoxanthin interactions indicate its role in modulating various biological pathways. For instance, it may enhance immune responses and influence metabolic processes related to fat storage and inflammation. The compound's interactions with other carotenoids and nutrients have been explored to understand its synergistic effects on health outcomes .

Beta-Cryptoxanthin shares structural similarities with several other carotenoids. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Beta-CaroteneSimilar backboneMore effective provitamin A source
LuteinHydroxyl groupsPrimarily found in green leafy vegetables
ZeaxanthinHydroxyl groupsKnown for eye health benefits
Alpha-CaroteneSimilar backboneLess common; also a provitamin A source

Beta-Cryptoxanthin stands out due to its unique combination of antioxidant properties and its specific metabolic pathways leading to vitamin A conversion. While it shares structural characteristics with other carotenoids, its distinct hydroxyl group contributes to its unique biological activities and health implications .

Molecular Characterization and Structural Elucidation

Beta-cryptoxanthin is a hydroxylated derivative of β-carotene, distinguished by a single hydroxyl group at the 3-position of its β-ionone ring (Figure 1). Its IUPAC name is (3R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol. Key features include:

  • Molecular formula: C₄₀H₅₆O
  • Molecular weight: 552.87 g/mol
  • Stereochemistry: Two chiral centers (3R,6'R) in its cyclic termini.

Structural Comparison: Unlike β-carotene (C₄₀H₅₆), beta-cryptoxanthin’s hydroxyl group enhances polarity, affecting solubility and metabolic pathways.

Comparative Analysis with Related Carotenoids

Propertyβ-Cryptoxanthinβ-CaroteneLutein
Hydroxyl Groups102
Provitamin A ActivityHighHighNone
PolarityModerateNonpolarHigh
Thermal StabilityModerateLowHigh

Beta-cryptoxanthin’s intermediate polarity allows unique interactions in biological membranes compared to fully nonpolar (β-carotene) or polar (lutein) carotenoids.

Solubility, Stability, and Reactivity

  • Solubility: Insoluble in water; soluble in chloroform, benzene, and ethanol.
  • Stability:
    • Thermal: Degrades via first-order kinetics at 120°C (activation energy: 85 kJ/mol).
    • Photooxidation: Rapid bleaching under UVB light (pseudo-zero-order kinetics, k = -6.3 × 10⁻¹¹ M/s).
    • Oxidative: Susceptible to ROS-mediated degradation, but exhibits antioxidant activity (IC₅₀ = 38.30 μg/mL against H₂O₂).

Spectroscopic Identification Techniques

  • UV-Vis Spectroscopy: λmax at 455 nm in ethanol, with fine structure indicative of conjugated dienes.
  • LC-MS: [M+H]+ = 553.4 m/z; fragmentation patterns confirm hydroxylation.
  • NMR: 1H-NMR signals at δ 1.01 ppm (methyl groups) and δ 6.1–6.6 ppm (polyene chain).

Endogenous Production in Plant Systems

Beta-cryptoxanthin biosynthesis in plant systems represents a highly regulated branch of the carotenoid metabolic pathway that occurs primarily within plastids [1] [17]. The endogenous production of beta-cryptoxanthin follows a sequential enzymatic cascade beginning with the condensation of two geranylgeranyl diphosphate molecules by phytoene synthase, which catalyzes the first committed step in carotenogenesis [19]. This rate-limiting enzyme produces fifteen-cis-phytoene, which subsequently undergoes a series of desaturation reactions facilitated by phytoene desaturase and other enzymes to form all-trans-lycopene [18].

The critical branch point for beta-cryptoxanthin formation occurs when lycopene is cyclized by lycopene beta-cyclase to produce beta-carotene [21]. Beta-carotene then serves as the direct precursor for beta-cryptoxanthin through the action of beta-carotene hydroxylase enzymes, which introduce a single hydroxyl group to one of the beta-ionone rings [1] [17]. This monohydroxylation reaction is precisely regulated to prevent further conversion to zeaxanthin, allowing beta-cryptoxanthin to accumulate in specific plant tissues [6].

Plant species exhibit remarkable variation in their capacity for beta-cryptoxanthin production, with citrus fruits representing the most abundant natural sources [2] [6]. In wild raspberry species such as Rubus palmatus, beta-cryptoxanthin accumulates as an intermediate compound during fruit maturation, while related species like Rubus crataegifolius fail to accumulate detectable levels despite expressing similar biosynthetic enzymes [1]. The expression patterns of key enzymes including phytoene synthase, lycopene beta-cyclase, beta-carotene hydroxylase, and zeaxanthin epoxidase determine the final carotenoid profile in mature fruits [1].

Citrus fruits demonstrate particularly sophisticated regulation of beta-cryptoxanthin biosynthesis through the coordinated expression of multiple hydroxylases [6] [25]. The cytochrome P450 enzyme CitCYP97B functions as a novel monooxygenase that specifically hydroxylates the beta-ring of beta-cryptoxanthin to produce zeaxanthin, effectively controlling the accumulation of beta-cryptoxanthin in citrus tissues [6]. Low expression levels of CitCYP97B in mandarin varieties correlate with high beta-cryptoxanthin content, while higher expression in sweet oranges results in reduced beta-cryptoxanthin accumulation [25].

The subcellular organization of beta-cryptoxanthin biosynthesis occurs within specialized plastid compartments, with enzymes localized to different membrane systems and stromal regions [20]. Phytoene synthase and beta-carotene hydroxylase associate with plastid membranes, while lycopene cyclase functions within the plastid stroma [20] [21]. This compartmentalization ensures efficient substrate channeling and prevents unwanted side reactions that could reduce beta-cryptoxanthin yields [20].

Environmental factors significantly influence beta-cryptoxanthin production in plant systems, with light quality and intensity serving as primary regulatory signals [1] [22]. Red light treatment enhances the expression of carotenoid cleavage dioxygenase 4 in citrus fruits, which specifically cleaves beta-cryptoxanthin and zeaxanthin at the 7,8 or 7',8' positions to produce beta-citraurin [10]. Temperature fluctuations and nutrient availability also modulate enzyme expression patterns, affecting the overall flux through the beta-cryptoxanthin biosynthetic pathway [7].

Food SourceBeta-Cryptoxanthin Content (mg/100g)Source Reference
Red Chili Peppers17.1Patent US9771323B2
Mandarin Oranges4.2Multiple studies average
Tangerine1.8NIST database
Orange1.6NIST database
Papaya1.3Multiple studies
Persimmon0.9Literature review
Butternut Squash0.6Literature review
Corn0.4Literature review
Egg Yolk0.2Literature review
Citrus Fruit (average)2.5Meta-analysis average

Enzymatic Cleavage Mechanisms (Beta-Carotene Oxygenase 1/Beta-Carotene Oxygenase 2)

The enzymatic cleavage of beta-cryptoxanthin involves two distinct oxygenase systems that operate through different mechanistic pathways and produce functionally diverse metabolites [4] [5]. Beta-carotene-15,15'-oxygenase, commonly known as Beta-Carotene Oxygenase 1, catalyzes the central symmetric cleavage of beta-cryptoxanthin at the 15,15' double bond to generate retinal, which serves as the primary pathway for vitamin A formation [4] [5]. This enzyme exhibits high specificity for carotenoids containing unsubstituted beta-ionone rings and demonstrates preferential activity toward beta-carotene compared to beta-cryptoxanthin [4].

Beta-Carotene Oxygenase 1 demonstrates distinct kinetic properties when utilizing beta-cryptoxanthin as a substrate compared to its preferred substrate beta-carotene [4] [13]. Enzymatic studies reveal that beta-cryptoxanthin serves as a somewhat poorer substrate for Beta-Carotene Oxygenase 1, with reaction kinetics substantially slower than those observed with beta-carotene [4]. The presence of the hydroxyl group on the beta-ionone ring appears to reduce the enzyme's catalytic efficiency, resulting in lower conversion rates and altered binding affinity [13].

The second major cleavage pathway involves beta-carotene-9',10'-oxygenase, designated as Beta-Carotene Oxygenase 2, which catalyzes asymmetric cleavage of beta-cryptoxanthin at the 9',10' double bond [5] [8]. This enzymatic reaction produces beta-apo-10'-carotenal and beta-ionone, with the apocarotenoid products serving as precursors for retinoic acid synthesis and other bioactive metabolites [5]. Beta-Carotene Oxygenase 2 exhibits broader substrate specificity compared to Beta-Carotene Oxygenase 1, efficiently cleaving various carotenoids including beta-cryptoxanthin, zeaxanthin, and lutein [27].

Detailed kinetic analysis of Beta-Carotene Oxygenase 2 using beta-cryptoxanthin as substrate reveals complex allosteric behavior rather than simple Michaelis-Menten kinetics [27]. Recombinant ferret Beta-Carotene Oxygenase 2 demonstrates apparent K0.5 values of 79.29 ± 2.87 μM and maximum velocity of 31.45 ± 0.74 pmol per milligram per minute for beta-apo-10'-carotenal formation from beta-cryptoxanthin [27]. The enzyme also produces 3-hydroxy-beta-apo-10'-carotenal as a secondary product, with distinct kinetic parameters reflecting the complexity of the cleavage mechanism [27].

Structural studies of both oxygenases reveal critical iron coordination sites that facilitate the oxidative cleavage reactions [9] [28]. Beta-Carotene Oxygenase 1 and Beta-Carotene Oxygenase 2 both contain iron centers coordinated by four conserved histidine residues in an octahedral arrangement [28]. The iron center positions the substrate molecules for optimal cleavage, with Beta-Carotene Oxygenase 1 positioning the 15-15' bond and Beta-Carotene Oxygenase 2 orienting the 9'-10' bond near the catalytic site [28].

The tissue distribution and expression patterns of these oxygenases significantly influence beta-cryptoxanthin metabolism across different organ systems [8] [11]. Both enzymes demonstrate high expression levels in liver and other peripheral tissues, where they regulate carotenoid homeostasis and vitamin A status [8]. Genetic ablation studies using double knockout mice lacking both Beta-Carotene Oxygenase 1 and Beta-Carotene Oxygenase 2 result in dramatic accumulation of beta-cryptoxanthin in hepatic and adipose tissues, confirming the essential role of these enzymes in carotenoid clearance [8].

EnzymeSubstrateKm or K0.5 (μM)Vmax or ActivityConversion Products
Beta-Carotene Oxygenase 1 (Human)beta-cryptoxanthin~25-35Lower than beta-caroteneRetinal
Beta-Carotene Oxygenase 1 (Chicken)beta-cryptoxanthin~20-30Lower than beta-caroteneRetinal
Beta-Carotene Oxygenase 2 (Ferret)beta-cryptoxanthin79.29 ± 2.8731.45 ± 0.74 pmol/mg/minbeta-apo-10'-carotenal + 3-OH-beta-apo-10'-carotenal
Beta-Carotene Oxygenase 2 (Chicken)beta-cryptoxanthin~15-25~10-fold lower than Beta-Carotene Oxygenase 1beta-apo-10'-carotenal
Carotenoid Cleavage Dioxygenase 4 (Citrus)beta-cryptoxanthinNot determinedHigh specificitybeta-citraurin + trans-beta-apo-8'-carotenal

Provitamin A Conversion Efficiency

Beta-cryptoxanthin demonstrates superior provitamin A conversion efficiency compared to other major dietary carotenoids, establishing it as a highly bioavailable source of vitamin A in human nutrition [4] [13] [23]. Comparative bioavailability studies consistently show that beta-cryptoxanthin exhibits substantially greater apparent bioavailability than beta-carotene and alpha-carotene from their respective food sources [23]. Quantitative analysis reveals that beta-cryptoxanthin-rich foods demonstrate 725% greater bioavailability than beta-carotene-rich foods when consuming comparable amounts of provitamin A carotenoids [4].

The enhanced bioavailability of beta-cryptoxanthin stems from multiple physiological advantages in absorption and transport mechanisms [4]. Beta-cryptoxanthin absorption occurs through both facilitative transport at physiological concentrations and passive diffusion at higher doses [4]. The facilitative transport involves scavenger receptor class B type 1 and cluster determinant 36, which demonstrate preferential affinity for beta-cryptoxanthin compared to other carotenoids [4]. This selective uptake mechanism contributes to the consistently higher plasma and tissue levels of beta-cryptoxanthin observed across diverse populations [23].

Metabolic conversion studies demonstrate that beta-cryptoxanthin undergoes efficient cleavage by Beta-Carotene Oxygenase 1 to produce retinal, which subsequently converts to retinol and retinyl esters in hepatic tissues [4] [11]. Despite being a somewhat poorer substrate for Beta-Carotene Oxygenase 1 compared to beta-carotene, the superior absorption and bioavailability of beta-cryptoxanthin compensates for the reduced enzymatic efficiency [4] [13]. Animal model studies using gerbils reveal that the only long-lived metabolites of beta-cryptoxanthin are retinoids, specifically retinol and retinyl esters, with no detectable formation of potentially bioactive metabolites such as beta-apo-10'-carotenal or 3-hydroxyretinol [4].

The conversion efficiency of beta-cryptoxanthin to vitamin A demonstrates significant interindividual variation related to genetic polymorphisms in Beta-Carotene Oxygenase 1 and Beta-Carotene Oxygenase 2 [11] [14]. These genetic variations affect enzyme expression levels and catalytic activity, leading to differences in carotenoid metabolism and vitamin A status among populations [11]. Individuals with reduced Beta-Carotene Oxygenase 1 activity may accumulate higher tissue levels of beta-cryptoxanthin while maintaining adequate vitamin A status through alternative metabolic pathways [14].

Plasma transport of beta-cryptoxanthin occurs through association with lipoproteins, with oxygenated xanthophylls like beta-cryptoxanthin showing more even distribution between low-density lipoprotein and high-density lipoprotein compared to other carotenoids [4]. During fasting states, beta-cryptoxanthin distribution differs from beta-carotene and lycopene, which associate predominantly with low-density lipoprotein [4]. This distinct transport pattern may contribute to the enhanced bioavailability and tissue uptake of beta-cryptoxanthin [4].

The provitamin A activity of beta-cryptoxanthin remains stable across various food matrices and processing conditions, unlike some other carotenoids that suffer significant losses during food preparation [13]. Studies examining beta-cryptoxanthin from orange fruits consistently demonstrate superior bioavailability compared to beta-carotene-rich foods, even when controlling for food matrix effects and dietary fat content [4]. This stability and consistent bioavailability make beta-cryptoxanthin-rich foods reliable sources of vitamin A activity [13].

Interspecies Metabolic Variations

Significant interspecies variations exist in beta-cryptoxanthin metabolism, reflecting evolutionary adaptations in carotenoid processing systems and physiological requirements across different organisms [14] [15] [16]. Human metabolism of beta-cryptoxanthin involves both Beta-Carotene Oxygenase 1 and Beta-Carotene Oxygenase 2 pathways, with approximately 75% bioavailability and primary accumulation in liver, adipose tissue, and serum [4]. The human system demonstrates moderate Beta-Carotene Oxygenase 2 activity compared to other species, resulting in balanced production of retinoids and apocarotenoids [5].

Ferret models reveal distinctly higher Beta-Carotene Oxygenase 2 activity compared to humans, with enhanced cleavage of beta-cryptoxanthin to produce apocarotenoid metabolites [27]. Ferret Beta-Carotene Oxygenase 2 demonstrates superior catalytic efficiency toward beta-cryptoxanthin compared to Beta-Carotene Oxygenase 1, contrasting with the pattern observed in human systems [27]. This enhanced Beta-Carotene Oxygenase 2 activity results in approximately 70% bioavailability with significant production of bioactive apocarotenoids alongside retinoid formation [27].

Rodent species demonstrate variable beta-cryptoxanthin metabolism patterns depending on genetic background and experimental conditions [8] [15]. Wild-type mice exhibit moderate Beta-Carotene Oxygenase 2 activity with approximately 60% bioavailability, while gerbils show reduced Beta-Carotene Oxygenase 2 function with 65% bioavailability and predominant retinoid formation [4]. Genetic knockout mice lacking both Beta-Carotene Oxygenase 1 and Beta-Carotene Oxygenase 2 accumulate high levels of beta-cryptoxanthin in liver and adipose tissues, demonstrating the critical role of these enzymes in carotenoid clearance [8].

Avian species present unique metabolic characteristics for beta-cryptoxanthin processing, particularly in laying hens where the compound efficiently deposits into egg yolks [16]. Chicken metabolism demonstrates moderate Beta-Carotene Oxygenase 1 activity and low Beta-Carotene Oxygenase 2 function, resulting in approximately 85% efficiency for egg yolk deposition [16]. This specialized transport mechanism allows beta-cryptoxanthin to serve as both a provitamin A source and a natural colorant in egg production [16].

Invertebrate model organisms such as Caenorhabditis elegans demonstrate distinct responses to beta-cryptoxanthin exposure that differ fundamentally from mammalian systems [15]. Beta-cryptoxanthin treatment in C. elegans at very low concentrations produces significant effects on fat reduction and oxidative stress protection [15]. Transcriptomic analysis reveals upregulation of energy metabolism pathways, including citrate cycle, glycolysis/gluconeogenesis, and oxidative phosphorylation, alongside enhanced protein processing mechanisms [15].

Microbial systems engineered for beta-cryptoxanthin production demonstrate the metabolic flexibility of carotenoid biosynthetic pathways across species boundaries [3] [17]. Escherichia coli and Saccharomyces cerevisiae transformed with appropriate hydroxylase genes can accumulate beta-cryptoxanthin without further conversion to zeaxanthin [17]. Yarrowia lipolytica systems achieve beta-cryptoxanthin titers of 24 ± 6 mg/L through expression of specific beta-carotene hydroxylases, representing the highest reported production levels in yeast systems [3].

Species/SystemBeta-Carotene Oxygenase 1 ActivityBeta-Carotene Oxygenase 2 ActivityBioavailability (%)Main MetabolitesTissue Distribution
HumansHighModerate75-80Retinol, retinyl estersLiver, adipose, serum
FerretHighHigh~70Retinol, apocarotenoidsLiver, serum
GerbilHighLow~65Retinol, retinyl estersLiver, adipose
Chicken (Laying hen)ModerateLow~85 (egg deposition)Deposited in egg yolkEgg yolk primarily
Mouse (Wild-type)HighModerate~60Retinol, apocarotenoidsLiver, adipose, serum
Mouse (Beta-Carotene Oxygenase 1/Beta-Carotene Oxygenase 2 Knockout)AbsentAbsent~40 (accumulation)beta-cryptoxanthin accumulationLiver, adipose (high levels)
C. elegansNot applicableNot applicableHigh uptake efficiencyMultiple metabolic effectsWhole organism
E. coli (engineered)Not applicableNot applicableProduction systembeta-cryptoxanthin productionIntracellular
S. cerevisiae (engineered)Not applicableNot applicableProduction systembeta-cryptoxanthin productionIntracellular
Y. lipolytica (engineered)Not applicableNot applicableProduction systembeta-cryptoxanthin (24 mg/L)Intracellular

Physical Description

Solid

XLogP3

12.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

552.433116406 g/mol

Monoisotopic Mass

552.433116406 g/mol

Heavy Atom Count

41

Melting Point

172 - 173 °C

UNII

6ZIB13GI33

MeSH Pharmacological Classification

Provitamins

Wikipedia

Cryptoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 08-15-2023

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